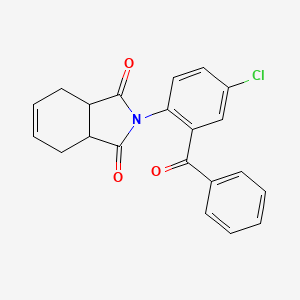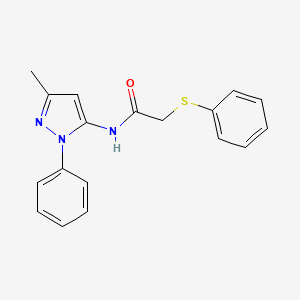
N-(4-acetamidophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-アセチルアミノフェニル)-2-(チオフェン-2-イル)キノリン-4-カルボキサミドは、キノリン誘導体のクラスに属する合成有機化合物です。
2. 製法
合成経路と反応条件
N-(4-アセチルアミノフェニル)-2-(チオフェン-2-イル)キノリン-4-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチの1つは、2-アミノチオフェンと4-アセチルアミノベンズアルデヒドを縮合させて中間体シッフ塩基を生成し、その後、適切な試薬で環化してキノリンコアを生成することです。
工業生産方法
この化合物の工業生産方法は、収率と純度を最大化し、同時にコストと環境への影響を最小限に抑えるために、合成経路の最適化が求められる可能性があります。これには、連続フロー反応器の使用、グリーンケミストリーの原則、および高度な精製技術などが含まれる場合があります。
3. 化学反応解析
反応の種類
N-(4-アセチルアミノフェニル)-2-(チオフェン-2-イル)キノリン-4-カルボキサミドは、さまざまな化学反応を起こす可能性があります。これには以下が含まれます。
酸化: チオフェン環は、スルホキシドまたはスルホンを生成するように酸化される可能性があります。
還元: ニトロ基(存在する場合)はアミンに還元される可能性があります。
置換: キノリン環で求電子置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)などの試薬を穏やかな条件下で使用します。
還元: パラジウム炭素(Pd/C)を用いた触媒水素化または塩化スズ(II)(SnCl2)を用いた化学還元を行います。
置換: 塩化アルミニウム(AlCl3)を触媒として用いたフリーデル・クラフツのアシル化またはアルキル化を行います。
生成される主な生成物
酸化: スルホキシドまたはスルホン。
還元: アミン。
置換: アルキル化またはアシル化されたキノリン誘導体。
4. 科学研究への応用
N-(4-アセチルアミノフェニル)-2-(チオフェン-2-イル)キノリン-4-カルボキサミドは、さまざまな科学研究への応用が調査されています。これには以下が含まれます。
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物学的経路や相互作用を研究するためのプローブとして。
医学: 炎症性疾患、感染症、および癌の治療のための潜在的な治療薬として。
産業: 染料、顔料、およびその他の工業用化学品の合成のための前駆体として。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions One common approach is the condensation of 2-aminothiophene with 4-acetamidobenzaldehyde to form an intermediate Schiff base, which is then cyclized with a suitable reagent to yield the quinoline core
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
N-(4-acetamidophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated quinoline derivatives.
科学的研究の応用
N-(4-acetamidophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide has been investigated for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating inflammatory diseases, infections, and cancer.
Industry: As a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
N-(4-アセチルアミノフェニル)-2-(チオフェン-2-イル)キノリン-4-カルボキサミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。たとえば、炎症や細胞増殖に関与する特定の酵素の活性を阻害し、それによって抗炎症作用または抗がん作用を発揮する可能性があります。正確な分子経路と標的は、詳細な生化学的研究によって解明する必要があります。
6. 類似の化合物との比較
類似の化合物
- N-(4-アセチルアミノフェニル)-2-フェニルキノリン-4-カルボキサミド
- N-(4-アセチルアミノフェニル)-2-(フラン-2-イル)キノリン-4-カルボキサミド
- N-(4-アセチルアミノフェニル)-2-(ピリジン-2-イル)キノリン-4-カルボキサミド
独自性
N-(4-アセチルアミノフェニル)-2-(チオフェン-2-イル)キノリン-4-カルボキサミドは、チオフェン環が存在することで特徴付けられます。チオフェン環は、フェニル、フラン、またはピリジンなどの他のヘテロ環と比較して、独自の電子特性と立体特性を付与することができます。これらの特性は、化合物の反応性、生物活性、および全体的な薬物動態プロファイルに影響を与える可能性があります。
類似化合物との比較
Similar Compounds
- N-(4-acetamidophenyl)-2-phenylquinoline-4-carboxamide
- N-(4-acetamidophenyl)-2-(furan-2-yl)quinoline-4-carboxamide
- N-(4-acetamidophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
Uniqueness
N-(4-acetamidophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other heterocycles like phenyl, furan, or pyridine. These properties can influence the compound’s reactivity, biological activity, and overall pharmacokinetic profile.
特性
分子式 |
C22H17N3O2S |
|---|---|
分子量 |
387.5 g/mol |
IUPAC名 |
N-(4-acetamidophenyl)-2-thiophen-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H17N3O2S/c1-14(26)23-15-8-10-16(11-9-15)24-22(27)18-13-20(21-7-4-12-28-21)25-19-6-3-2-5-17(18)19/h2-13H,1H3,(H,23,26)(H,24,27) |
InChIキー |
HQYPSHTZPBLIEQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,5-triethoxy-N-{[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12478766.png)

![1-[4-(benzyloxy)-3-chlorophenyl]-N-(2-chlorobenzyl)methanamine](/img/structure/B12478776.png)
![5-(3-chlorophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12478777.png)

![Ethyl {5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B12478789.png)
methanone](/img/structure/B12478803.png)

![N,N'-bis(2,5-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B12478812.png)

![3-hydroxy-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12478823.png)
![5-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12478834.png)
![N-(4-bromophenyl)-3-[(4-tert-butylphenyl)sulfanyl]propanamide](/img/structure/B12478841.png)
![2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenyl[(phenylcarbonyl)amino]acetate](/img/structure/B12478844.png)
